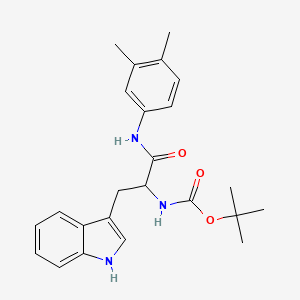methanone CAS No. 496783-48-3](/img/structure/B11537480.png)
[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl](3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a cyclopropyl ring, a pyrazole moiety, and two methyl groups.
- The compound’s structural diversity makes it interesting for both synthetic chemistry and biological applications.
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl(3,5-dimethyl-1H-pyrazol-1-yl)methanone: is a complex organic compound with a unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- similar pyrazoles can be synthesized through various methods, including cyclization reactions and condensation processes.
- Industrial production methods may involve large-scale synthesis using suitable starting materials and optimized conditions.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type and desired modifications.
- Major products could include derivatives with altered functional groups or ring structures.
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl(3,5-dimethyl-1H-pyrazol-1-yl)methanone: likely undergoes various reactions:
Scientific Research Applications
Chemistry: The compound may serve as a building block for more complex heterocyclic systems.
Biology: It could be investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Research might explore its pharmacological properties or therapeutic potential.
Industry: Applications could range from agrochemicals to materials science.
Mechanism of Action
- The exact mechanism remains speculative due to limited data.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds.
- you can compare this compound’s structure, reactivity, and applications with related pyrazoles in the literature.
Properties
CAS No. |
496783-48-3 |
|---|---|
Molecular Formula |
C13H16Cl2N2O |
Molecular Weight |
287.18 g/mol |
IUPAC Name |
[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H16Cl2N2O/c1-7-5-8(2)17(16-7)12(18)11-9(6-10(14)15)13(11,3)4/h5-6,9,11H,1-4H3 |
InChI Key |
UIFNZABODPAWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2C(C2(C)C)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-5-(3,4-dimethoxyphenyl)-3-[4-(octyloxy)benzylidene]furan-2(3H)-one](/img/structure/B11537400.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11537405.png)

![4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B11537412.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11537418.png)
![methyl 2-{[(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11537420.png)
![5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11537425.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11537426.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11537427.png)
![(3Z)-3-[(3,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one](/img/structure/B11537431.png)
![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11537445.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11537446.png)

![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537462.png)
